molecular formula C22H27NO5S B11015704 Ethyl 2-[(3,4-diethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-[(3,4-diethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11015704
M. Wt: 417.5 g/mol
InChI Key: HHSMGSQGLRACAZ-UHFFFAOYSA-N
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Description

Ethyl 2-[(3,4-diethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is functionalized with ethoxy and benzoyl groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of Ethyl 2-[(3,4-diethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Ethylation: The ethoxy groups can be introduced through an etherification reaction using ethyl iodide and a base such as potassium carbonate.

    Amidation: The final step involves the formation of the amide bond between the benzoyl group and the benzothiophene core using an amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Ethyl 2-[(3,4-diethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols or amides to amines.

    Substitution: Nucleophilic substitution reactions can be performed to replace ethoxy groups with other nucleophiles such as thiols or amines.

    Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[(3,4-diethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules with potential pharmaceutical applications.

    Biology: It can be used in biochemical assays to study enzyme interactions and inhibition, particularly those involving sulfur-containing heterocycles.

    Medicine: The compound’s structural similarity to certain bioactive molecules makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Industry: It can be used in the development of new materials with specific electronic or optical properties due to its unique chemical structure.

Mechanism of Action

The mechanism of action of Ethyl 2-[(3,4-diethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The benzothiophene core can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The ethoxy and benzoyl groups may enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the biological context and the specific targets being studied.

Comparison with Similar Compounds

Ethyl 2-[(3,4-diethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other benzothiophene derivatives such as:

    Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate: This compound has similar structural features but different substituents, which may affect its chemical reactivity and biological activity.

    Methyl 2-[(3,4-diethoxybenzoyl)amino]-4,5-dimethoxybenzoate: This compound has a different core structure but similar functional groups, providing a basis for comparison in terms of reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and the benzothiophene core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H27NO5S

Molecular Weight

417.5 g/mol

IUPAC Name

ethyl 2-[(3,4-diethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C22H27NO5S/c1-4-26-16-12-11-14(13-17(16)27-5-2)20(24)23-21-19(22(25)28-6-3)15-9-7-8-10-18(15)29-21/h11-13H,4-10H2,1-3H3,(H,23,24)

InChI Key

HHSMGSQGLRACAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OCC)OCC

Origin of Product

United States

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